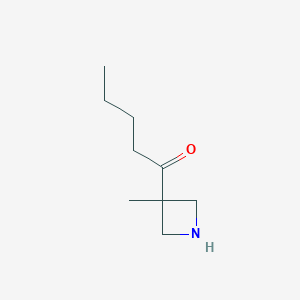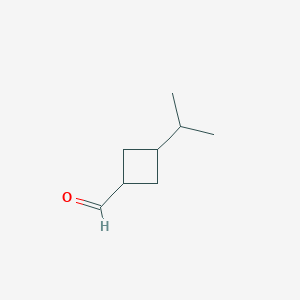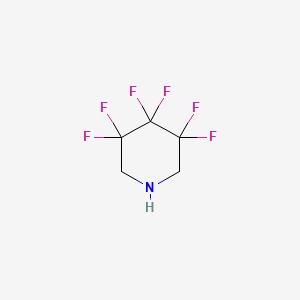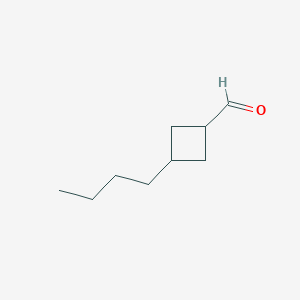
3-Butylcyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylcyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes, specifically cyclobutane derivatives It features a cyclobutane ring substituted with a butyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutane-1-carbaldehyde can be achieved through several methodsThis can be done using reagents like ozone for oxidative cleavage or via hydroformylation reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclization and functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation agents, nucleophiles
Major Products Formed:
Oxidation: 3-Butylcyclobutane-1-carboxylic acid
Reduction: 3-Butylcyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Applications De Recherche Scientifique
3-Butylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of cycloalkane reactivity and stability.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Butylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biological processes, making it a compound of interest for further biochemical studies .
Comparaison Avec Des Composés Similaires
Cyclobutane-1-carbaldehyde: Lacks the butyl substitution, making it less hydrophobic and potentially less reactive.
3-Methylcyclobutane-1-carbaldehyde: Features a methyl group instead of a butyl group, leading to different steric and electronic effects.
Cyclopentane-1-carbaldehyde: Contains a five-membered ring, which affects its ring strain and reactivity compared to the four-membered cyclobutane ring
Uniqueness: 3-Butylcyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-butylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-3-4-8-5-9(6-8)7-10/h7-9H,2-6H2,1H3 |
Clé InChI |
OYGSCOHRXFWDCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)

![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
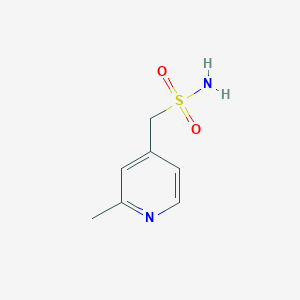
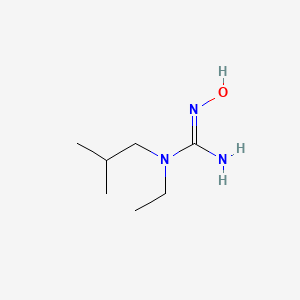
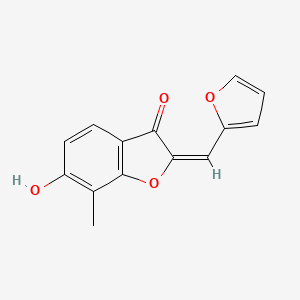
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
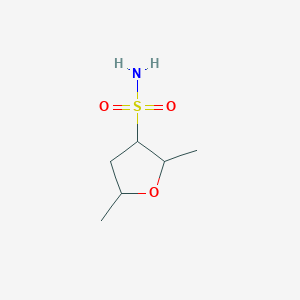
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
